molecular formula C17H16Cl3N3O3 B2678718 1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-(2,4-dichlorophenoxy)ethanone CAS No. 2034431-28-0

1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-(2,4-dichlorophenoxy)ethanone

Cat. No.: B2678718
CAS No.: 2034431-28-0
M. Wt: 416.68
InChI Key: QQRUZHILXSKJSU-UHFFFAOYSA-N
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Description

1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-(2,4-dichlorophenoxy)ethanone is a useful research compound. Its molecular formula is C17H16Cl3N3O3 and its molecular weight is 416.68. The purity is usually 95%.
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Scientific Research Applications

Microwave-Assisted Synthesis and Biological Activities

Microwave-assisted synthesis techniques have been utilized to create compounds involving piperidine and pyrimidine structures, demonstrating efficient routes to synthesize novel compounds with potential antibacterial activities. For instance, Merugu, Ramesh, and Sreenivasulu (2010) reported on the synthesis of piperidine-containing pyrimidine derivatives with significant antibacterial properties, highlighting the role of microwave irradiation in enhancing reaction efficiencies and yields (Merugu, Ramesh, & Sreenivasulu, 2010).

Structural Characterization and Crystallography

Structural studies and theoretical calculations have provided detailed insights into the conformations, bonding, and stability of compounds with piperidine and pyrimidine moieties. Karthik et al. (2021) performed extensive characterization, including single crystal X-ray diffraction, of a compound structurally related to the query, offering a basis for understanding the molecular geometry, hydrogen bonding, and intermolecular interactions critical to the physical properties and biological activities of such compounds (Karthik et al., 2021).

Antimicrobial and Antitumor Activities

Research on derivatives of pyrimidine and piperidine has indicated potential antimicrobial and antitumor activities. Studies like those by Edrees et al. (2010) have synthesized pyrimidinone derivatives and evaluated their biological activities, finding some compounds to exhibit moderate antibacterial, antifungal, and cytotoxic activities against a range of cell lines. This suggests the possibility of developing new therapeutic agents based on the structural framework of pyrimidine and piperidine (Edrees, Farghaly, El‐Hag, & Abdalla, 2010).

Novel Synthetic Routes and Chemical Transformations

Innovative synthetic methodologies for creating compounds with pyrimidine and piperidine rings have been developed, as demonstrated by Sharma et al. (2012), who explored the metabolism, excretion, and pharmacokinetics of a dipeptidyl peptidase IV inhibitor. This research highlights the complex biotransformations and metabolic pathways involved in the pharmacokinetics of compounds containing pyrimidine and piperidine, offering insights into drug development and optimization (Sharma, Sun, Piotrowski, Ryder, Doran, Dai, & Prakash, 2012).

Properties

IUPAC Name

1-[3-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-(2,4-dichlorophenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl3N3O3/c18-11-3-4-15(14(20)6-11)25-10-16(24)23-5-1-2-13(9-23)26-17-21-7-12(19)8-22-17/h3-4,6-8,13H,1-2,5,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQRUZHILXSKJSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)COC2=C(C=C(C=C2)Cl)Cl)OC3=NC=C(C=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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